molecular formula C16H14ClN5O2 B4877538 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-69-9

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4877538
CAS No.: 951893-69-9
M. Wt: 343.77 g/mol
InChI Key: HTWUMJRPYSJCLG-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold recognized for its high ligand efficiency and potential as a core structure in drug discovery programs . The ATC core is characterized by its hydrogen-bonding capabilities, which are crucial for maintaining a bioactive conformation and for making specific interactions with biological targets . This specific derivative, with its 3-chlorophenyl substitution at the N1 position and a 2-methoxyphenyl carboxamide group, is a valuable building block for researchers exploring structure-activity relationships (SAR). Studies on analogous ATC compounds have demonstrated potent activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease, a leading cause of cardiac-related mortality in endemic regions . Furthermore, related 1,2,3-triazole-4-carboxamide analogues have been investigated as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Inhibition of PXR is a promising strategy for preventing adverse drug-drug interactions and improving the efficacy of co-administered therapeutics . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-13-8-3-2-7-12(13)19-16(23)14-15(18)22(21-20-14)11-6-4-5-10(17)9-11/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWUMJRPYSJCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138169
Record name 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-69-9
Record name 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the triazole derivative with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position 1 / N-Substituent) Biological Target IC₅₀ / Activity Key Findings
Target Compound: 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl / 2-Methoxyphenyl LexA protease (SOS response) 32 µM Inhibits LexA self-cleavage; low cytotoxicity; β-turn mimetic hypothesis.
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl / Variable LexA protease, Mycobacterium tuberculosis proteasome 32 µM (LexA) Broad-spectrum scaffold; used in immune response and cancer targets.
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl / 4-Chlorophenyl Anticancer (unspecified) N/A Structural rigidity from cyclopropyl enhances stability.
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl / 4-Fluorophenyl Not reported N/A Fluorine substitution may improve metabolic stability vs. chlorine.
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl / 2,5-Dichlorophenyl Antiproliferative (renal cancer RXF 393) GP = -13.42% Dichlorophenyl enhances cytotoxicity in renal cancer cells.
5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Oxazolyl-methyl / 2,4-Dimethylphenyl Not reported N/A Oxazole ring introduces additional hydrogen-bonding potential.

Structure-Activity Relationships (SAR)

Aryl Substitutions at Position 1: Chlorophenyl vs. Electron-Withdrawing Groups: Nitrophenyl derivatives (e.g., 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide ) exhibit stronger electronic effects, which may alter binding kinetics but reduce solubility.

N-Substituent Modifications :

  • Methoxyphenyl vs. Fluorophenyl : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas fluorophenyl derivatives (e.g., ) offer metabolic resistance due to fluorine’s inertness.
  • Bulkier Substituents : Compounds with oxazolyl-methyl groups (e.g., ) show enhanced steric effects, possibly improving target selectivity but reducing synthetic accessibility.

Amino Group at Position 5: Critical for hydrogen bonding with biological targets. Methylation or removal abolishes activity, as seen in SAR studies of related scaffolds .

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy and fluorine substituents improve aqueous solubility compared to chlorophenyl or nitrophenyl groups .
  • Synthetic Tractability : The carbamoylmethyl scaffold allows modular synthesis, whereas oxazole-containing derivatives require multi-step reactions.

Key Research Findings

  • Bacterial SOS Response Inhibition : The target compound’s IC₅₀ of 32 µM against LexA cleavage is comparable to the carbamoylmethyl scaffold , but its 3-chlorophenyl group may enhance binding specificity.
  • Anticancer Potential: Dichlorophenyl derivatives (e.g., ) outperform the target compound in renal cancer models, suggesting substituent-dependent efficacy.
  • β-Turn Mimetic Hypothesis : The target compound’s triazole-carboxamide core mimics β-turn structures, a feature exploited in protease inhibition .

Q & A

Basic: What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

Answer:
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:

Triazole ring formation : React an azide (e.g., 3-chlorophenyl azide) with a terminal alkyne precursor under Cu(I) catalysis .

Carboxamide functionalization : Couple the triazole intermediate with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Yield optimization : Adjust stoichiometry (1.2:1 azide:alkyne ratio) and reaction time (12–24 hours under nitrogen). Monitor progress via TLC or LC-MS .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data across similar triazole derivatives?

Answer:
Contradictions often arise from substituent effects or assay variability. Methodological approaches include:

  • Systematic substitution : Synthesize analogs with controlled modifications (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate electronic/steric effects .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA or QSAR) to correlate structural descriptors (Hammett constants, logP) with biological outcomes .
  • Assay standardization : Validate activity using orthogonal assays (e.g., enzyme inhibition + cell-based viability) to rule out false positives .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm in 1H^1H-NMR) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability without compromising activity?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
  • Lipid-based formulations : Encapsulate in liposomes or nanoemulsions to improve oral absorption. Characterize stability via dynamic light scattering (DLS) .

Basic: How should researchers design in vitro assays to evaluate the compound’s biological activity?

Answer:

  • Target selection : Prioritize kinases or proteases based on structural similarity to known triazole inhibitors .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, using ATP/GTP as cofactors where applicable.
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only blanks. Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) .

Advanced: What computational methods can predict binding modes and guide derivative design?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at the triazole N2 position) using MOE or Discovery Studio .
  • ADMET prediction : Employ SwissADME or ADMETlab to forecast pharmacokinetics and toxicity early in design .

Basic: How is X-ray crystallography applied to determine the compound’s 3D structure?

Answer:

  • Crystallization : Optimize conditions (vapor diffusion, 20°C) using PEG 4000 as a precipitant. Mount crystals on a synchrotron beamline for high-resolution data (<1.0 Å) .
  • Refinement : Process data with SHELXL (SHELX-97) for anisotropic displacement parameters and hydrogen-bond network analysis. Validate with Rfree_{free} < 0.20 .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes. Compare with in vivo plasma samples .
  • Tissue distribution studies : Radiolabel the compound (14C^{14}C) and quantify accumulation in target organs via scintillation counting .
  • PK/PD modeling : Integrate bioavailability, half-life, and receptor occupancy data to refine dosing regimens .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis/oxidation.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use amber vials to block UV-induced degradation .

Advanced: How can cryo-EM complement crystallography in studying the compound’s interaction with large biomolecular complexes?

Answer:

  • Sample preparation : Embed the compound-bound protein (e.g., ribosome or viral capsid) in vitreous ice. Optimize grid freezing (blot time 3–5 sec) .
  • Data processing : Use RELION or cryoSPARC for 3D reconstruction. Resolve densities at 3–4 Å to map triazole interactions with RNA/protein motifs .

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